4-(4-Methoxybenzoyl)pyridine
Overview
Description
4-(4-Methoxybenzoyl)pyridine is a compound with the IUPAC name (4-methoxyphenyl)(4-pyridinyl)methanone . It has a molecular weight of 213.24 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxybenzoyl)pyridine is represented by the InChI code1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3
. This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
4-(4-Methoxybenzoyl)pyridine is a powder that is stored at room temperature . It has a molecular weight of 213.24 .Scientific Research Applications
Extraction and Separation of Noble Metal Ions : 2,6-bis(4-methoxybenzoyl)-diaminopyridine, a related compound, has been applied in the recovery of noble metal ions (like Au(III), Ag(I), Pd(II), Pt(II)) from aqueous solutions using solvent extraction and polymer membrane separation processes. It showed over 99% recovery efficiency for all studied noble metal ions (Bożejewicz et al., 2021).
Inhibition of Tumor Growth and Metastasis : Novel terpyridine-skeleton molecules, which include derivatives of pyridine, have been synthesized and found to inhibit tumor growth and metastasis. They were identified as nonintercalative topo I and II dual catalytic inhibitors and showed significant inhibition of tumor growth in xenografted mice (Kwon et al., 2015).
Synthesis of Dihydroisoquinolinones : Pyridine derivatives have been used in the preparation of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones through a palladium-catalyzed cyclization/carbonylation process. This process involves intramolecular Pd-catalyzed carbon–carbon bond formation followed by alkoxycarbonylation (Ardizzoia et al., 2008).
Synthesis of Benzothienopyridine Derivatives : The Smiles rearrangement has been applied to synthesize 5-amino-substituted [1]benzothieno[2,3-b]pyridine, which is of interest as a potential secondary peptide structure mimic. This involves rearranging 5-methoxy-4-methoxycarbonyl[1]benzothieno[2,3-b]pyridine (Bonini et al., 2003).
Crystal Structure Analysis : Studies on the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide have provided insights into molecular conformations and intermolecular interactions, which are crucial in understanding material properties (Suhud et al., 2015).
Nootropic Agents : Compounds like 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) have been studied for their potential as cognition activators. Their molecular structures and conformations have been analyzed using X-ray analysis, theoretical calculations, and NMR spectroscopy (Amato et al., 1990).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEUIMWNIGSQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163055 | |
Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzoyl)pyridine | |
CAS RN |
14548-47-1 | |
Record name | (4-Methoxyphenyl)-4-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14548-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, (p-methoxyphenyl) 4-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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